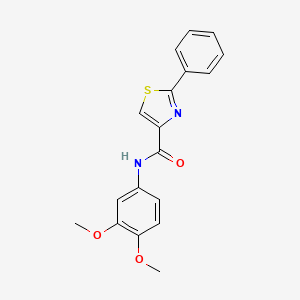
N-(3,4-dimethoxyphenyl)-2-phenyl-1,3-thiazole-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3,4-dimethoxyphenyl)-2-phenyl-1,3-thiazole-4-carboxamide, also known as DPTC, is a synthetic compound that has been studied for its potential use in various scientific research applications. DPTC is a member of the thiazole family of compounds, which are known to have a variety of biological activities.
作用机制
The mechanism of action of N-(3,4-dimethoxyphenyl)-2-phenyl-1,3-thiazole-4-carboxamide is not fully understood, but studies suggest that it may act by inhibiting the activity of enzymes involved in cell proliferation and survival. This compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and modulation of gene expression. Studies have also shown that this compound can inhibit the growth of blood vessels, which is important for the development of cancer.
实验室实验的优点和局限性
One advantage of using N-(3,4-dimethoxyphenyl)-2-phenyl-1,3-thiazole-4-carboxamide in lab experiments is that it exhibits potent anticancer and antimicrobial activity, making it a potentially useful tool for studying these diseases. However, one limitation is that the mechanism of action of this compound is not fully understood, which may make it difficult to interpret experimental results.
未来方向
There are several future directions for research on N-(3,4-dimethoxyphenyl)-2-phenyl-1,3-thiazole-4-carboxamide. One area of interest is the development of new synthetic analogs of this compound with improved potency and selectivity against specific cancer cell types. Another area of interest is the elucidation of the mechanism of action of this compound, which may provide insight into new targets for cancer therapy. Additionally, further studies are needed to assess the safety and toxicity of this compound in animal models and in humans, which is essential for its potential use in clinical settings.
合成方法
The synthesis of N-(3,4-dimethoxyphenyl)-2-phenyl-1,3-thiazole-4-carboxamide involves a multi-step process that begins with the reaction of 3,4-dimethoxybenzaldehyde with thiourea to form the corresponding thiosemicarbazide. This intermediate is then reacted with ethyl acetoacetate to form the thiazole ring, which is subsequently coupled with 2-phenylacetyl chloride to form the final product, this compound.
科学研究应用
N-(3,4-dimethoxyphenyl)-2-phenyl-1,3-thiazole-4-carboxamide has been studied for its potential use in various scientific research applications, including as an anticancer agent, an antimicrobial agent, and an antifungal agent. Studies have shown that this compound exhibits potent anticancer activity against a variety of cancer cell lines, including breast cancer, lung cancer, and colon cancer. This compound has also been shown to have antimicrobial activity against a range of bacterial and fungal pathogens.
属性
IUPAC Name |
N-(3,4-dimethoxyphenyl)-2-phenyl-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3S/c1-22-15-9-8-13(10-16(15)23-2)19-17(21)14-11-24-18(20-14)12-6-4-3-5-7-12/h3-11H,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTPJUZHXKUSSNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=CSC(=N2)C3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,6-difluoro-N-[5-[(4-fluorophenyl)methyl]-1,3-thiazol-2-yl]benzamide](/img/structure/B7545692.png)
![6-Bromo-3-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]quinazolin-4-one](/img/structure/B7545709.png)
![N-(1-propan-2-ylpiperidin-4-yl)-2-[2-(trifluoromethyl)benzimidazol-1-yl]acetamide](/img/structure/B7545711.png)
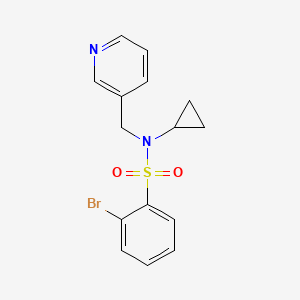
![1-[(2-chlorophenyl)methyl]-N-(6-methylpyridin-2-yl)pyrazole-4-carboxamide](/img/structure/B7545719.png)
![(3-Methyl-1-benzothiophen-2-yl)-[4-(oxolan-2-ylmethyl)piperazin-1-yl]methanone](/img/structure/B7545730.png)
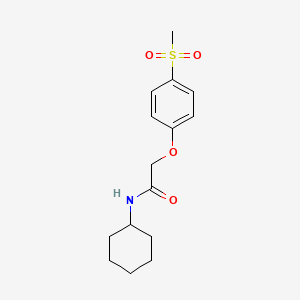
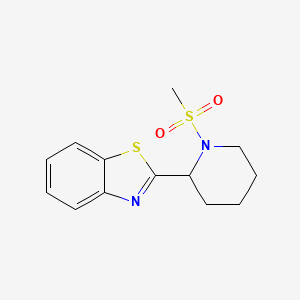
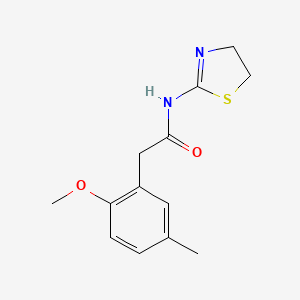

![2-benzhydryloxy-N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]acetamide](/img/structure/B7545764.png)
![N-[1-[(1,1-dioxothiolan-3-yl)-methylamino]-4-methyl-1-oxopentan-2-yl]-2-methylbenzamide](/img/structure/B7545766.png)
![5-(4-Fluorophenyl)-5-methyl-3-[2-(2-methyl-2,3-dihydroindol-1-yl)-2-oxoethyl]imidazolidine-2,4-dione](/img/structure/B7545789.png)
